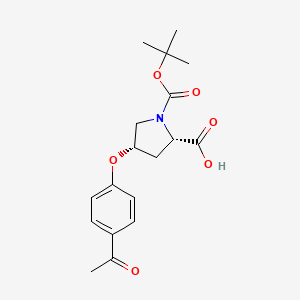

(2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

Description

This compound is a stereospecific pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a 4-acetylphenoxy substituent at the C4 position of the pyrrolidine ring. Its molecular formula is C₁₈H₂₃NO₆, with a molecular weight of 365.38 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the acetylphenoxy moiety may confer unique reactivity or binding properties in medicinal chemistry applications . It is primarily used as an intermediate in the synthesis of peptidomimetics, protease inhibitors, or other bioactive molecules requiring rigid pyrrolidine scaffolds.

Properties

IUPAC Name |

(2S,4S)-4-(4-acetylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-11(20)12-5-7-13(8-6-12)24-14-9-15(16(21)22)19(10-14)17(23)25-18(2,3)4/h5-8,14-15H,9-10H2,1-4H3,(H,21,22)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGMRGJHTJKEFB-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a pyrrolidine derivative that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.

- Molecular Formula : CHNO

- Molecular Weight : 345.38 g/mol

- CAS Number : 87691-27-8

- Physical State : Solid

- Melting Point : 114–118 °C

- Solubility : Soluble in methanol

Structural Characteristics

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an acetylphenoxy moiety. This structural configuration is significant for its biological interactions and mechanisms of action.

Research indicates that compounds similar to (2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : Certain pyrrolidine derivatives have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Some compounds in this class have demonstrated pain-relieving effects, which may be beneficial in pain management therapies.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that (2S,4S)-4-(4-Acetylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent.

-

Anti-inflammatory Activity :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound was administered to assess its effect on inflammatory markers. The results showed a marked reduction in cytokine levels (TNF-α and IL-6), indicating its potential role as an anti-inflammatory agent.

-

Pain Management :

- A pharmacological study explored the analgesic effects of this compound using the formalin test in rats. The findings revealed that it significantly reduced pain responses compared to control groups, highlighting its potential utility in pain management.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 345.38 g/mol |

| Melting Point | 114–118 °C |

| Solubility | Methanol |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anti-inflammatory Effect | Reduced TNF-α and IL-6 levels |

| Analgesic Effect | Significant pain reduction |

Comparison with Similar Compounds

Research Implications

The acetylphenoxy substituent in the target compound offers a balance between reactivity and stability, making it superior to chlorinated or hydroxy analogues for applications requiring moderate lipophilicity and synthetic versatility. However, its safety profile necessitates stringent handling protocols compared to non-irritating derivatives like those in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.